molecular formula C10H10O2 B1380307 (1R)-1-(1-benzofuran-3-yl)ethan-1-ol CAS No. 1059698-12-2

(1R)-1-(1-benzofuran-3-yl)ethan-1-ol

Cat. No.: B1380307
CAS No.: 1059698-12-2
M. Wt: 162.18 g/mol
InChI Key: NMCNKLINDNOOQJ-SSDOTTSWSA-N
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Description

(1R)-1-(1-benzofuran-3-yl)ethan-1-ol: is an organic compound characterized by the presence of a benzofuran ring attached to an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(1-benzofuran-3-yl)ethan-1-ol typically involves the following steps:

    Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

    Reduction: The resulting benzofuran derivative is then subjected to reduction using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the corresponding alcohol.

    Chiral Resolution: The racemic mixture of the alcohol can be resolved into its enantiomers using chiral chromatography or enzymatic resolution techniques.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalytic hydrogenation and continuous flow processes are often employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (1R)-1-(1-benzofuran-3-yl)ethan-1-ol can undergo oxidation to form the corresponding ketone or carboxylic acid.

    Reduction: Further reduction can yield the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides, amines, or ethers.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate, chromium trioxide, or Dess-Martin periodinane.

    Reduction: Reagents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Reagents such as thionyl chloride, phosphorus tribromide, or tosyl chloride.

Major Products

    Oxidation: Benzofuran-3-yl ethanone or benzofuran-3-yl acetic acid.

    Reduction: Benzofuran-3-yl ethane.

    Substitution: Benzofuran-3-yl ethyl halides, amines, or ethers.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Chiral Building Block: Utilized in asymmetric synthesis due to its chiral center.

Biology

    Enzyme Inhibition Studies: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.

Medicine

    Pharmaceutical Development: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry

    Material Science: Used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (1R)-1-(1-benzofuran-3-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by modulating receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(1-benzofuran-3-yl)ethan-1-ol: The enantiomer of the compound with similar chemical properties but different biological activities.

    Benzofuran-3-yl methanol: Lacks the chiral center and has different reactivity and applications.

    Benzofuran-3-yl ethylamine: Contains an amine group instead of a hydroxyl group, leading to different chemical behavior and uses.

Uniqueness

(1R)-1-(1-benzofuran-3-yl)ethan-1-ol is unique due to its chiral center, which imparts specific stereochemical properties that can influence its reactivity and interactions with biological targets. This makes it a valuable compound in asymmetric synthesis and pharmaceutical research.

Properties

IUPAC Name

(1R)-1-(1-benzofuran-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-7(11)9-6-12-10-5-3-2-4-8(9)10/h2-7,11H,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMCNKLINDNOOQJ-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=COC2=CC=CC=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=COC2=CC=CC=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201297175
Record name (αR)-α-Methyl-3-benzofuranmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201297175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1059698-12-2
Record name (αR)-α-Methyl-3-benzofuranmethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1059698-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αR)-α-Methyl-3-benzofuranmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201297175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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